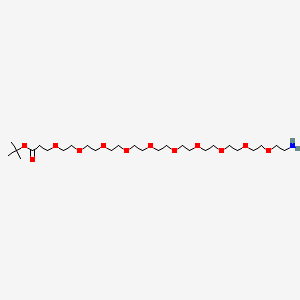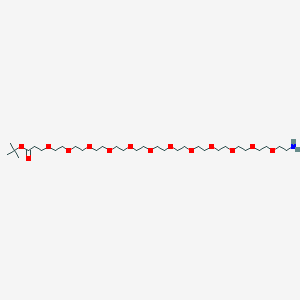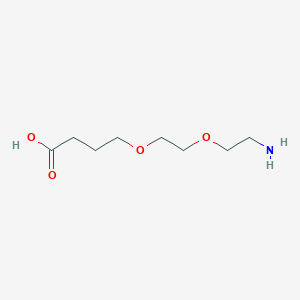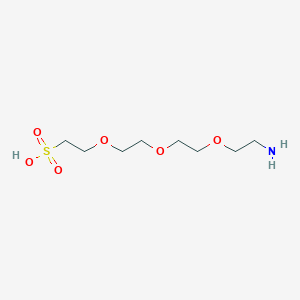
B/B Homodimerizer
Übersicht
Beschreibung
The B/B Homodimerizer, also known as AP20187, is a cell-permeable ligand used to dimerize FK506-binding protein (FKBP) fusion proteins . This molecule initiates biological signaling cascades and gene expression or disrupts protein-protein interactions . It is a synthetic, membrane-permeant ligand that induces homodimerization of proteins fused to the DmrB dimerization domain .
Molecular Structure Analysis
The molecular weight of B/B Homodimerizer is 1482.8 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The B/B Homodimerizer is used to induce homodimerization of proteins containing the DmrB domain . When added to live cells expressing a DmrB-tagged protein, it induces protein-protein interactions .Physical And Chemical Properties Analysis
The B/B Homodimerizer is a clear, colorless liquid . It is a membrane-permeant ligand . Unfortunately, detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Intraperitoneal Injection in Mice
AP20187 is used for intraperitoneal (IP) or intravenous (IV) injection into mice . A dose of 0.5–10 mg/kg of B/B Homodimerizer delivered via IP injection to mice gives the maximal biological response, while a 100-fold lower dose gives little or no response . The dose that yields the maximal response depends in part on the specific application .
Regulation of Transplanted Cell Proliferation
The inducible caspase-9 (iC9) gene, a human caspase-9-derived genetically engineered suicide gene, rapidly induces cell apoptosis in the presence of apoptosis inducers, such as AP20187 . This combination of the iC9 gene and AP20187 is used to achieve rapid regulation of transplanted cell proliferation .
Use in Cell-Based Therapies
The regulation of transplanted cell proliferation and function is important to achieve safe cell-based therapies . The combined use of the iC9 gene and AP20187 is effective in rapidly regulating transplanted cell proliferation .
In Vivo Applications
Many in vitro applications for chemical-induced dimerization (CID) have progressed into transgenic animals . The B/B Homodimerizer (AP20187) has been the most widely used in vivo, and typically investigators have used doses of 0.5–10 mg per kg for each injection .
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
The B/B Homodimerizer is classified as a Category 1A Carcinogen and a Category 2 Flammable Liquid . It is recommended to use personal protection equipment when handling this chemical . It is also advised to use explosion-proof electrical/ventilating/lighting equipment and to take action to prevent static discharges .
Zukünftige Richtungen
The B/B Homodimerizer has been used in over 2,000 research groups, with over 400 scientific publications to date . It has been used for functional studies of receptor and non-receptor tyrosine kinases, receptor and non-receptor serine/threonine kinases, non-kinase receptors, signaling proteases, adaptor proteins, cell adhesion and rolling, DNA looping, activation of recombinase, RNA splicing, protein splicing, and glycosylation . This suggests that the B/B Homodimerizer will continue to be a valuable tool in various areas of biological research.
Eigenschaften
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGUMKAXUXKGI-BPNHAYRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H107N5O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098203 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
B/B Homodimerizer | |
CAS RN |
195514-80-8 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AP 20187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of AP20187?
A1: AP20187 exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.
Q2: What are some examples of proteins that have been successfully targeted by AP20187 for dimerization?
A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []
Q3: What is the molecular formula and weight of AP20187?
A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.
Q4: Is there any spectroscopic data available for AP20187?
A4: The provided papers do not contain specific spectroscopic data for AP20187.
Q5: Has AP20187 been used successfully in in vivo studies?
A6: Yes, AP20187 has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]
Q6: Are there concerns regarding the stability of AP20187 under physiological conditions?
A6: While the provided papers don't directly address stability issues, the successful use of AP20187 in in vivo models suggests adequate stability for those experimental setups.
Q7: Does AP20187 possess any inherent catalytic activity?
A8: No, AP20187 itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















